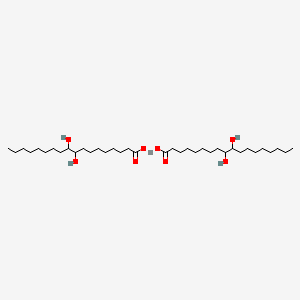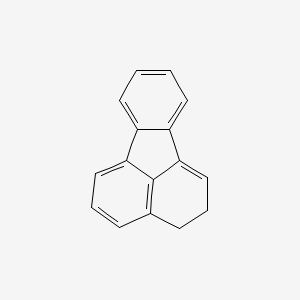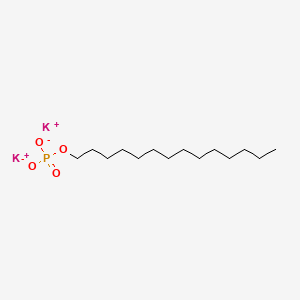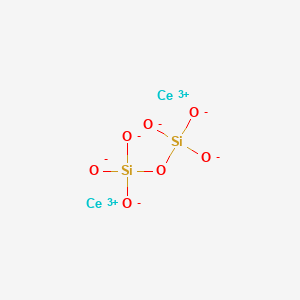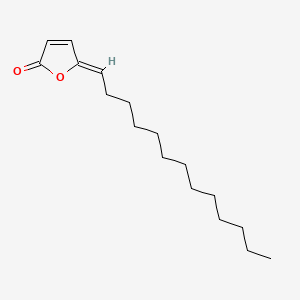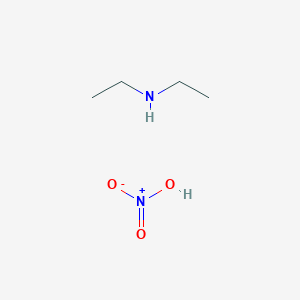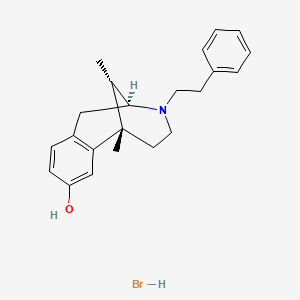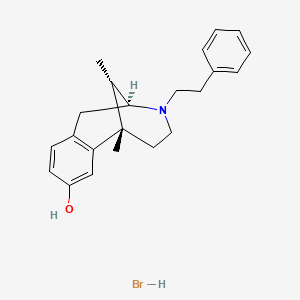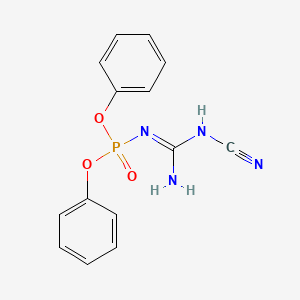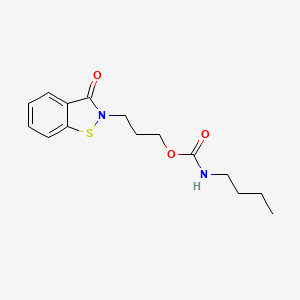
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol is an organic compound with a complex structure that includes a decyloxy group, a methoxy group, and two methyl groups attached to an octanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol typically involves multiple steps, including the introduction of the decyloxy and methoxy groups onto the octanol backbone. Common synthetic routes may involve:
Alkylation Reactions: Introducing the decyloxy group through an alkylation reaction using decyl bromide and a suitable base.
Methoxylation: Adding the methoxy group via a methoxylation reaction using methanol and an acid catalyst.
Methylation: Introducing the methyl groups through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The decyloxy and methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the decyloxy or methoxy groups.
Aplicaciones Científicas De Investigación
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Membrane Interaction: Altering membrane properties and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
Methoxsalen: Used in the treatment of skin conditions like psoriasis and vitiligo.
Decyloxy-Methanol:
Uniqueness
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
94291-89-1 |
|---|---|
Fórmula molecular |
C21H44O3 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
8-decoxy-8-methoxy-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C21H44O3/c1-6-7-8-9-10-11-12-13-17-24-20(23-5)18-19(2)15-14-16-21(3,4)22/h19-20,22H,6-18H2,1-5H3 |
Clave InChI |
XQLDKYPNLRNPAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(CC(C)CCCC(C)(C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


